

Spectroscopic Profile of 4-Bromo-3-(trifluoromethyl)aniline: A Technical Guide

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Compound of Interest

Compound Name: 4-Bromo-3-(trifluoromethyl)aniline

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This technical guide provides a comprehensive overview of the spectroscopic data for the compound **4-Bromo-3-(trifluoromethyl)aniline**, a key intermediate in pharmaceutical and agrochemical synthesis. This document is intended for researchers, scientists, and professionals in drug development and related fields, offering a centralized resource for its structural characterization through Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Executive Summary

4-Bromo-3-(trifluoromethyl)aniline is a substituted aniline with the molecular formula $C_7H_5BrF_3N$. Accurate and detailed spectroscopic data are crucial for its identification, purity assessment, and quality control in synthetic applications. This guide presents a summary of its 1H NMR, ^{13}C NMR, IR, and MS data in clearly structured tables, accompanied by detailed experimental protocols for data acquisition. A logical workflow for the spectroscopic analysis of such compounds is also provided in a visual format.

Spectroscopic Data

The following tables summarize the key spectroscopic data for **4-Bromo-3-(trifluoromethyl)aniline**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
Data not available in the searched literature			

¹³C NMR (Carbon-13 NMR) Data

Chemical Shift (δ) ppm	Assignment
Data not available in the searched literature	

Note: Despite extensive searches, specific experimental ¹H and ¹³C NMR data for **4-Bromo-3-(trifluoromethyl)aniline** were not found in the available literature. The tables are provided as a template for expected data.

Infrared (IR) Spectroscopy

The infrared spectrum of **4-Bromo-3-(trifluoromethyl)aniline** reveals characteristic absorption bands corresponding to its functional groups.

Wavenumber (cm ⁻¹)	Vibrational Mode
3485-3362	N-H stretch
1627	N-H bend
1615, 1566, 1509, 1467	C=C aromatic stretch
1361, 1185, 1121, 1044	C-H bend
1276, 550	C-F stretch (from CF ₃)

Mass Spectrometry (MS)

Mass spectrometry data confirms the molecular weight and isotopic distribution characteristic of a bromine-containing compound.

m/z	Ion
237.94478	[M-H] ⁻ (with ⁷⁹ Br)
239.94250	[M-H] ⁻ (with ⁸¹ Br)
239, 241	Molecular Ion [M] ⁺
160	Fragment

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **4-Bromo-3-(trifluoromethyl)aniline** in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) to a final volume of 0.6-0.7 mL in a standard 5 mm NMR tube.
- Instrumentation: Acquire the spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- ¹H NMR Acquisition:
 - Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).
 - Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
 - Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
- ¹³C NMR Acquisition:
 - Employ proton decoupling to simplify the spectrum.
 - Use a wider spectral width (typically 0-200 ppm).

- A larger number of scans is usually required due to the lower natural abundance of ^{13}C .
- Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, baseline correction, and peak integration.

Infrared (IR) Spectroscopy

- Sample Preparation (KBr Pellet Method):
 - Thoroughly grind a small amount of **4-Bromo-3-(trifluoromethyl)aniline** with dry potassium bromide (KBr) in an agate mortar.
 - Press the mixture into a thin, transparent pellet using a hydraulic press.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
 - Record a background spectrum of the empty sample compartment.
 - Place the KBr pellet in the sample holder and acquire the sample spectrum.
 - The spectrum is typically recorded in the range of $4000\text{--}400\text{ cm}^{-1}$.
- Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to yield the final IR spectrum.

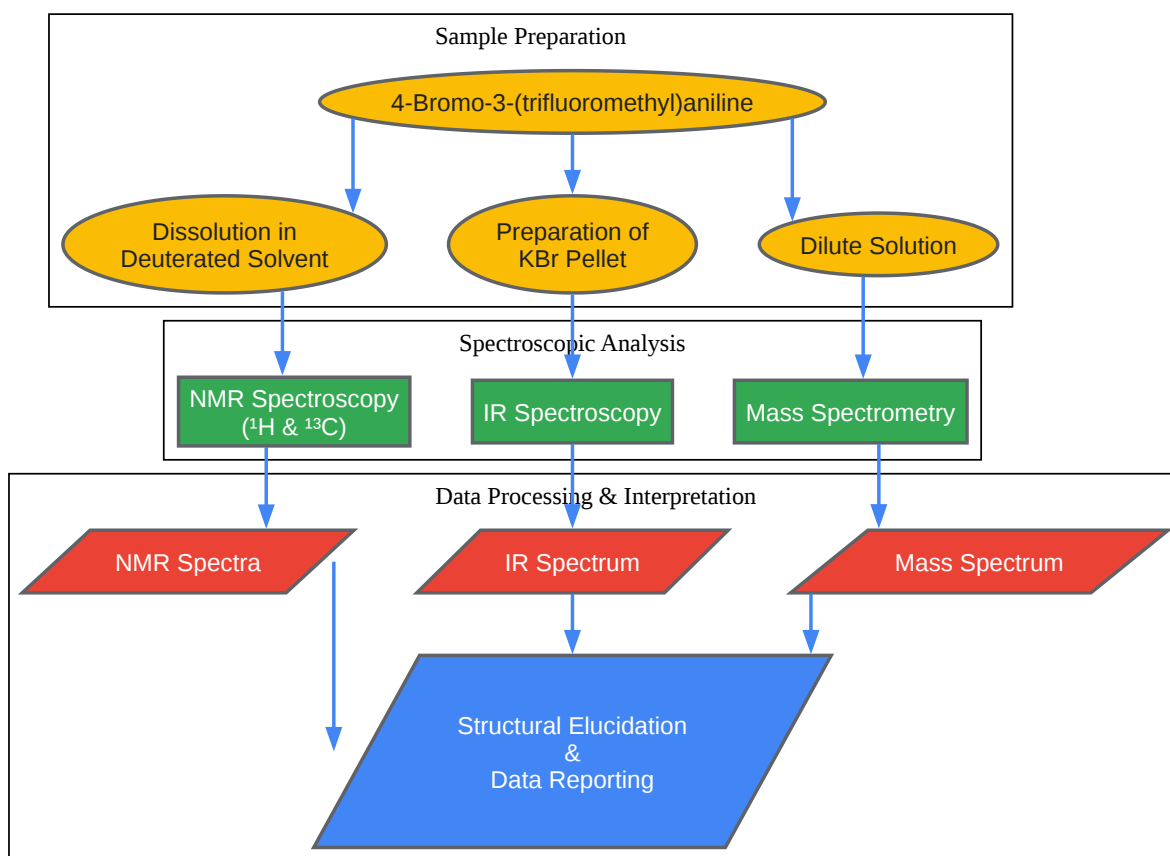
Mass Spectrometry (MS)

- Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).
- Ionization: Utilize a suitable ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
- Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

- **Detection:** A detector records the abundance of each ion at a specific m/z value.
- **Data Analysis:** The resulting mass spectrum shows the relative abundance of different ions, allowing for the determination of the molecular weight and fragmentation pattern. The characteristic isotopic pattern of bromine (^{79}Br and ^{81}Br in an approximate 1:1 ratio) should be observed for the molecular ion and any bromine-containing fragments.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **4-Bromo-3-(trifluoromethyl)aniline**.



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Caption: Workflow of Spectroscopic Analysis.

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